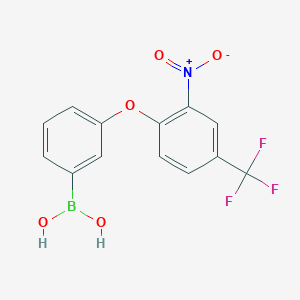
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
Overview
Description
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.02 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is likely to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. The transmetalation step involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound likely participates, is a key process in the synthesis of various organic compounds .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Analysis
Biochemical Properties
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. The nitro and trifluoromethyl groups enhance its reactivity and specificity in these interactions. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The nitro and trifluoromethyl groups further enhance its binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation products can have distinct biological activities, potentially leading to long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress, apoptosis, and inflammation. These adverse effects are likely due to the compound’s reactivity and the accumulation of its degradation products in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The nitro and trifluoromethyl groups play a crucial role in determining the compound’s transport properties and distribution patterns .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .
Preparation Methods
The synthesis of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 3-(2-nitro-4-(trifluoromethyl)phenoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound.
Chemical Reactions Analysis
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems.
Industry: The compound can be used in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain chemical reactions.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group but lacks the nitro and phenoxy groups, resulting in different reactivity and applications.
(3-Nitrophenyl)boronic acid: Contains a nitro group but lacks the trifluoromethyl and phenoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BF3NO5/c15-13(16,17)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSHRQLWIRFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672883 | |
| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-94-8 | |
| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


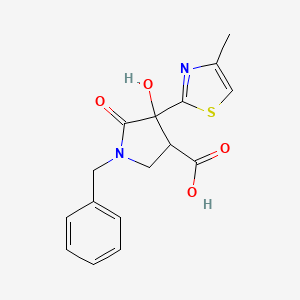
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
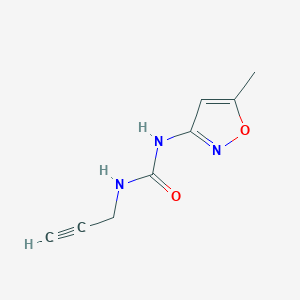
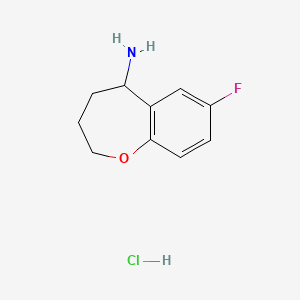
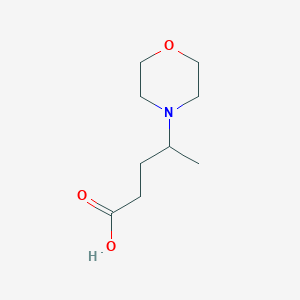
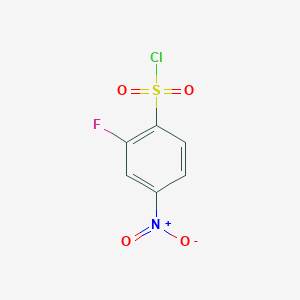
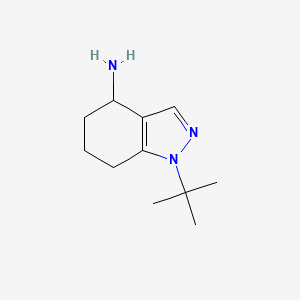
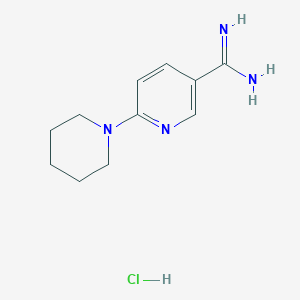
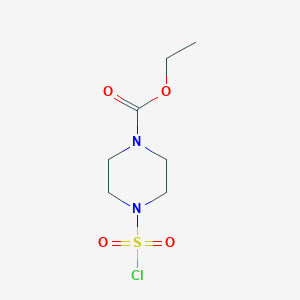
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)

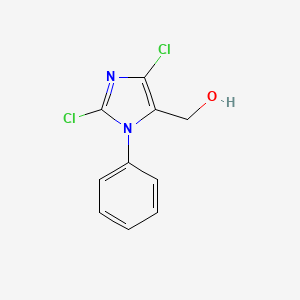
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
